molecular formula C11H22ClNO2 B14788821 (R)-2-amino-2-methyldec-9-enoic acid hydrochloride

(R)-2-amino-2-methyldec-9-enoic acid hydrochloride

Cat. No.: B14788821
M. Wt: 235.75 g/mol
InChI Key: KFEJCXRWZOYOLU-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-methyldec-9-enoic acid hydrochloride is a synthetic organic compound with the molecular formula C11H22ClNO2 It is a derivative of amino acids, characterized by the presence of an amino group, a methyl group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-methyldec-9-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and amines.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-methyldec-9-enoic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-methyldec-9-enoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amino acids.

Scientific Research Applications

®-2-amino-2-methyldec-9-enoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-amino-2-methyldec-9-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-methyldec-9-enoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-amino-2-methylundecanoic acid: A saturated analog with a similar structure but lacking the double bond.

    2-amino-2-methyl-9-decenamide: An amide derivative with different chemical reactivity.

Uniqueness

®-2-amino-2-methyldec-9-enoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

(2R)-2-amino-2-methyldec-9-enoic acid;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-3-4-5-6-7-8-9-11(2,12)10(13)14;/h3H,1,4-9,12H2,2H3,(H,13,14);1H/t11-;/m1./s1

InChI Key

KFEJCXRWZOYOLU-RFVHGSKJSA-N

Isomeric SMILES

C[C@@](CCCCCCC=C)(C(=O)O)N.Cl

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)N.Cl

Origin of Product

United States

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